3-(Trifluoromethyl)pyridine
Overview
Description
3-(Trifluoromethyl)pyridine is a pyridine derivative significant in various chemical syntheses and reactions. Its unique structure and properties make it a valuable compound in organic chemistry.
Synthesis Analysis
- A novel synthesis strategy for poly-substituted 3-trifluoromethyl pyridines involves C-F bond breaking of the anionically activated fluoroalkyl group, providing high yields under metal-free conditions (Chen et al., 2010).
- The Hetero-Diels—Alder Reaction of 3-(Trifluoroacetyl)chromones with cyclic enol ethers leads to the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines (Sosnovskikh et al., 2007).
- The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a key pyridine derivative, is used in pesticide synthesis (Lu Xin-xin, 2006).
Molecular Structure Analysis
- X-ray diffraction analysis helps establish the structure of synthesized pyridines, revealing their molecular geometry and bonding (Sosnovskikh et al., 2007).
- The molecular and crystal structures of various pyridine derivatives have been studied, contributing to a deeper understanding of their chemical behavior (Rybalova et al., 2008).
Chemical Reactions and Properties
- Trifluoromethylated pyridines can be synthesized through various chemical reactions, including catalytic asymmetric 1,3-dipolar cycloadditions (Li et al., 2011).
- Reactions with diazo compounds and 1,3-dipolar cycloadditions involving derivatives of 3,3,3-trifluoropropene produce various trifluoromethyl-substituted compounds (Plancquaert et al., 1996).
Physical Properties Analysis
- The physical properties of 3-(Trifluoromethyl)pyridine derivatives, including their spectroscopic and structural characteristics, are essential for understanding their reactivity and potential applications (Evecen et al., 2017).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of 3-(Trifluoromethyl)pyridine derivatives are influenced by their molecular structure and substituents (Sugihara et al., 1996).
- Studies on the synthesis, characterization, and computational modeling of various pyridinium salts provide insights into their chemical properties and potential applications in organic synthesis (Shapiro et al., 2018).
Scientific Research Applications
Metalation and Functionalization : 3-(Trifluoromethyl)pyridine undergoes nucleophilic addition and ensuing decomposition, irrespective of the base used. This property is significant for preparing pyridinecarboxylic acids and quinolinecarboxylic acids in a straightforward manner (Schlosser & Marull, 2003).
Synthesis of Heterocycles : Efficient stereoselective synthesis of 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines can be achieved by reacting pyridines with CF3CO-acetylenes under mild, metal-free conditions (Muzalevskiy et al., 2019).
Synthesis of Substituted Pyridines : A new strategy allows the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines via C-F bond breaking of the anionically activated fluoroalkyl group. This method offers a supplementary approach to pyridine synthesis (Chen et al., 2010).
Trifluoromethylation Reaction : Trifluoromethylation of (hetero)arenes using pyridine N-oxide derivatives in concert with trifluoroacetic anhydride has been shown to be a scalable and high-yielding reaction, important in pharmaceutical contexts (Beatty et al., 2016).
Synthesis of (Trifluoromethoxy)pyridines : An efficient large-scale synthesis method for 2-, 3-, and 4-(trifluoromethoxy)pyridines has been developed. These compounds serve as important building blocks in life-sciences-oriented research (Manteau et al., 2010).
Use in Crop Protection : Trifluoromethyl pyridines, including derivatives like 3-(trifluoromethyl)pyridine, have significant importance in crop protection, being incorporated into molecules with biological properties useful in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Electroluminescence in OLEDs : Compounds like 3-(trifluoromethyl)pyridine have been utilized in the synthesis of iridium(III) complexes, which show promising application in organic light-emitting diodes (OLEDs) due to their high efficiency and low efficiency roll-off (Su et al., 2021).
Antimicrobial Activities and DNA Interaction : 2-Chloro-6-(trifluoromethyl)pyridine, a related compound, has been studied for its antimicrobial activities and interaction with DNA, highlighting the potential biomedical applications of trifluoromethyl pyridines (Evecen et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSFNHHVULOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191397 | |
Record name | 3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine | |
CAS RN |
3796-23-4 | |
Record name | 3-(Trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Trifluoromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Trifluoromethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-TRIFLUOROMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625H9FC8CE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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